4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction The process begins with the acylation of an aromatic ring, followed by the reduction of the acyl group to an alkane
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically uses reagents like sulfuric acid and nitric acid under controlled temperatures.
Nitration: Uses a mixture of concentrated nitric acid and sulfuric acid.
Reduction: Commonly employs reducing agents like hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration results in the formation of nitro derivatives, while reduction leads to the formation of amines.
Scientific Research Applications
4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonamide
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 2-(4-Methylphenyl)benzonitrile
Uniqueness
4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
603986-11-4 |
---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)methoxy]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-14-3-7-16(8-4-14)13-21-12-11-18-22(19,20)17-9-5-15(2)6-10-17/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
DUQHRKWNKQCFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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